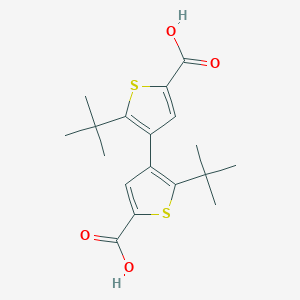![molecular formula C7H9BN2OS B428952 1-hydroxy-2,4-dimethylthieno[2,3-d]diazaborinine](/img/structure/B428952.png)
1-hydroxy-2,4-dimethylthieno[2,3-d]diazaborinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hydroxy-2,4-dimethylthieno[2,3-d]diazaborinine is a complex organic compound that belongs to the class of thienodiazaborinid compounds. This compound is characterized by its unique structure, which includes a thieno ring fused with a diazaborinid ring. The presence of hydroxyl and methyl groups further adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2,4-dimethylthieno[2,3-d]diazaborinine typically involves multi-step organic synthesis techniques. The process begins with the formation of the thieno ring, followed by the introduction of the diazaborinid moiety. The hydroxyl and methyl groups are then added through specific substitution reactions. The reaction conditions often require controlled temperatures, specific catalysts, and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-2,4-dimethylthieno[2,3-d]diazaborinine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
1-hydroxy-2,4-dimethylthieno[2,3-d]diazaborinine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-hydroxy-2,4-dimethylthieno[2,3-d]diazaborinine involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-2,4-dimethylthieno[3,2-d][1,2,3]diazaborinid-2-ium
- 1,2,4-Benzothiadiazine-1,1-dioxide derivatives
Uniqueness
1-hydroxy-2,4-dimethylthieno[2,3-d]diazaborinine is unique due to its specific structural features, including the fused thieno and diazaborinid rings, and the presence of hydroxyl and methyl groups
Properties
Molecular Formula |
C7H9BN2OS |
|---|---|
Molecular Weight |
180.04g/mol |
IUPAC Name |
1-hydroxy-2,4-dimethylthieno[2,3-d]diazaborinine |
InChI |
InChI=1S/C7H9BN2OS/c1-5-6-3-4-12-7(6)8(11)10(2)9-5/h3-4,11H,1-2H3 |
InChI Key |
JWDAPASABVQKLF-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C=CS2)C(=NN1C)C)O |
Canonical SMILES |
B1(C2=C(C=CS2)C(=NN1C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


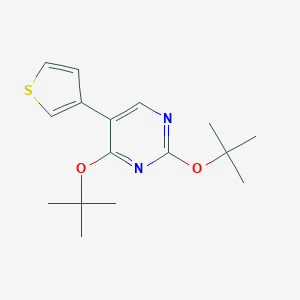
![3,3'-bis[5-tert-butyl-2(5H)-thiophenone]](/img/structure/B428870.png)
![spiro[4,13-dithiatricyclo[8.3.0.03,7]trideca-1(10),3(7),5,11-tetraene-2,1'-cyclohexane]](/img/structure/B428871.png)
![Diethyl 3,13-dithiatricyclo[8.3.0.02,6]trideca-1(10),2(6),4,11-tetraene-8,8-dicarboxylate](/img/structure/B428872.png)

![Ethyl 2-[(1,3-dichlorodibenzo[b,d]thien-4-yl)oxy]-2-methylpropanoate](/img/structure/B428877.png)
![Ethyl 2-[(1-chlorodibenzo[b,d]thien-4-yl)oxy]-2-methylpropanoate](/img/structure/B428878.png)
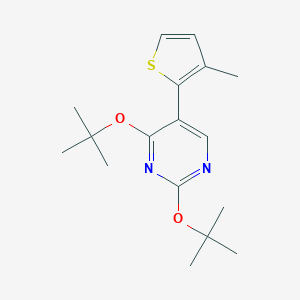
![Ethyl 2-[(6-chlorodibenzo[b,d]thien-4-yl)oxy]-2-methylpropanoate](/img/structure/B428881.png)
![Ethyl 2-{[5-(4-chlorobenzoyl)-2-thienyl]sulfanyl}-2-methylpropanoate](/img/structure/B428882.png)
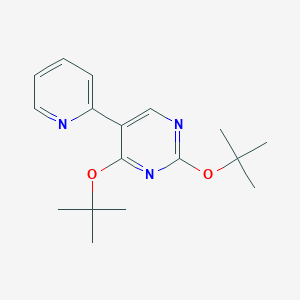
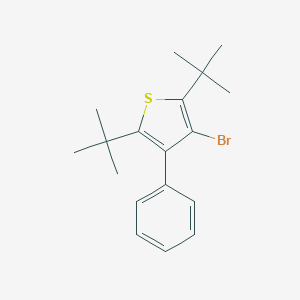
![Ethyl 2-methyl-2-[(5-oxidodibenzo[b,d]thien-4-yl)oxy]propanoate](/img/structure/B428889.png)
